N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-13-14-20(17(2)15-16)23-26-27-24(29-23)25-22(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPNYCOIOSEYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1,3,4-Oxadiazole Core Formation
The 1,3,4-oxadiazole ring serves as the central scaffold of the target compound. Its synthesis typically involves cyclodehydration of diacylhydrazides or condensation of amidoximes with acyl derivatives. Below, we explore two validated approaches.
Hydrazide-Activated Acid Cyclization (Method A)
Synthesis of 2,4-Dimethylbenzohydrazide
The precursor 2,4-dimethylbenzohydrazide is synthesized via reaction of 2,4-dimethylbenzoic acid (5.0 mmol) with thionyl chloride (10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under reflux for 2 hours. Subsequent addition to hydrazine hydrate (10 mmol) at 0°C yields the hydrazide as a white precipitate (85% yield after recrystallization from ethanol).
CDI-Mediated Activation of 2,2-Diphenylacetic Acid
2,2-Diphenylacetic acid (2.0 mmol) is activated using 1,1′-carbonyldiimidazole (CDI, 2.2 mmol) in THF (10 mL) at room temperature for 2 hours, forming an acylimidazole intermediate. This step ensures efficient nucleophilic attack by the hydrazide’s amine group.
Cyclodehydration and Purification
Combining the activated acid with 2,4-dimethylbenzohydrazide (2.0 mmol) in refluxing THF (8 hours) facilitates cyclization. Post-reaction purification via flash chromatography (dichloromethane/methanol, 95:5) yields the target compound as a crystalline solid (65% yield, m.p. 162–164°C).
Key Analytical Data (Method A):
Amidoxime-Acyl Chloride Condensation (Method B)
Preparation of 2,4-Dimethylbenzonitrile Amidoxime
2,4-Dimethylbenzonitrile (5.0 mmol) reacts with hydroxylamine hydrochloride (7.5 mmol) and sodium hydroxide (3.0 mmol) in ethanol/water (30 mL, 5:1 v/v) under reflux for 4 hours. Extraction with ethyl acetate and solvent removal yields the amidoxime intermediate (90% purity).
Acyl Chloride Coupling and Cyclization
The amidoxime (2.0 mmol) is refluxed with 2,2-diphenylacetyl chloride (2.2 mmol) in toluene (20 mL) for 8 hours. Cyclodehydration forms the oxadiazole ring, with recrystallization from ethanol providing the final product (60% yield, m.p. 158–160°C).
Key Analytical Data (Method B):
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Yield Optimization
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 65% | 60% |
| Reaction Time | 10 hours | 12 hours |
| Purification Complexity | Moderate | Low |
| Hazardous Reagents | Hydrazine | Hydroxylamine |
Method A offers superior yield but requires handling toxic hydrazine derivatives. Method B, though lower-yielding, employs safer nitrile precursors and is scalable for industrial production.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Adopting continuous flow reactors (CFRs) for Method B reduces reaction time to 3 hours by enhancing heat transfer and mixing efficiency. A pilot-scale study achieved 58% yield at 5 kg/batch.
Green Chemistry Considerations
Replacing toluene with cyclopentyl methyl ether (CPME) in Method B improves environmental metrics (E-factor reduced from 12.3 to 8.7) without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance, a study identified novel oxadiazole derivatives that demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with cellular pathways associated with cancer progression .
Antimicrobial Properties
Research has shown that oxadiazole derivatives can possess antimicrobial activity against a range of pathogens. The presence of the dimethylphenyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes and exert its effects .
Organic Electronics
The unique electronic properties of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide make it a candidate for applications in organic electronics. Its ability to function as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The stability and efficiency of devices incorporating this compound have been subjects of ongoing research.
Polymer Chemistry
In polymer science, oxadiazole-containing compounds are being explored as additives to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can improve resistance to thermal degradation and enhance overall material performance .
Pesticidal Activity
The potential use of this compound as a pesticide has been investigated due to its biological activity against pests. Preliminary studies suggest that it may disrupt metabolic pathways in insects, making it a candidate for development as an eco-friendly pesticide alternative .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The compound’s diphenylacetamide moiety also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but lacks the oxadiazole ring.
N-(2,4-Dimethylphenyl)-N’-methylformamidine: Contains a similar phenyl group but differs in the functional groups attached to the nitrogen atoms
Uniqueness
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is unique due to the presence of both the oxadiazole ring and the diphenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molar Mass : 259.30368 g/mol
- CAS Number : 891113-13-6
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects. Studies have shown that it can reduce oxidative stress in neuronal cells, thereby protecting them from damage induced by reactive oxygen species (ROS) .
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from apoptosis. In vitro studies on PC12 cells demonstrated that the compound enhances cell viability under conditions of oxidative stress .
- Carbonic Anhydrase Inhibition : This compound has been identified as a selective inhibitor of carbonic anhydrase II (CA II), with an IC value of 16.7 nM. This property suggests potential applications in treating conditions related to dysregulated carbonic anhydrase activity .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Neuroprotection in PC12 Cells : In a study evaluating various compounds for neuroprotective effects against sodium nitroprusside-induced damage in PC12 cells, this compound showed superior protective effects compared to edaravone and lower cytotoxicity levels .
- Inhibition of Carbonic Anhydrase II : The compound was tested for its inhibitory effect on carbonic anhydrase II and demonstrated a selectivity that could be beneficial for therapeutic applications targeting conditions like glaucoma and epilepsy .
- Potential Applications in Cancer Therapy : Given its ability to inhibit carbonic anhydrase and protect neuronal cells from oxidative stress, this compound could be explored for dual applications in cancer therapy and neuroprotection .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, and how can reaction conditions be optimized?
- Methodology :
- Cyclization : Use 2,4-dimethylbenzoic acid hydrazide and diphenylacetyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under reflux (80–100°C) to form the oxadiazole ring .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with >95% purity .
- Optimization : Adjust solvent polarity (DMF vs. THF) and reaction time (6–12 hours) to improve yields. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Characterization Workflow :
- NMR : Use ¹H NMR (400 MHz, CDCl₃) to verify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms oxadiazole carbons (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (expected m/z ~470.5 g/mol) and fragmentation patterns .
- FT-IR : Identify C=O stretching (1680–1700 cm⁻¹) and N-H bending (3300–3450 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for oxadiazole derivatives like this compound?
- Data Contradiction Analysis :
- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects. Use standardized protocols (e.g., MTT assay at 48 hours) .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing 2,4-dimethylphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to evaluate interactions with biological targets (e.g., EGFR kinase domain) and validate via SPR binding assays .
Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound in in vivo studies?
- Formulation Methods :
- Co-solvents : Use DMSO/PEG-400 mixtures (10:90 v/v) for intravenous administration .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm, PDI <0.2) via emulsion-solvent evaporation to enhance cellular uptake .
- Prodrug Design : Synthesize phosphate or glycoside derivatives to increase aqueous solubility, followed by enzymatic cleavage in vivo .
Q. How can reaction yield inconsistencies in large-scale synthesis be mitigated?
- Process Optimization :
- Continuous Flow Chemistry : Replace batch reactors with microfluidic systems to maintain precise temperature control and reduce side products .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to accelerate cyclization kinetics.
- In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Experimental Design Considerations
Q. What in vitro models are most suitable for evaluating the anticancer potential of this compound?
- Model Selection :
- Cell Lines : Use panels including adherent (A549, HepG2) and suspension (Jurkat, K562) cultures to assess broad-spectrum activity .
- 3D Tumor Spheroids : Generate spheroids (1,000–2,000 cells/spheroid) to mimic tumor microenvironments and test penetration efficiency .
- Combination Therapy : Co-administer with cisplatin (1:1 molar ratio) to evaluate synergistic effects via Chou-Talalay analysis .
Q. How should researchers address stability issues during long-term storage of this compound?
- Stability Protocols :
- Storage Conditions : Keep at –20°C under argon in amber vials to prevent photodegradation and oxidation .
- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) for enhanced thermal stability .
- Forced Degradation : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and quantify degradation products via HPLC-DAD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
